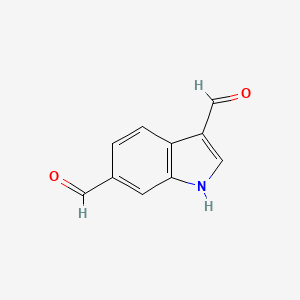

Indole-3,6-dicarboxaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

1H-indole-3,6-dicarbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-5-7-1-2-9-8(6-13)4-11-10(9)3-7/h1-6,11H |

InChI Key |

MHMFLYFGFZTCGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C=O)NC=C2C=O |

Origin of Product |

United States |

Synthetic Methodologies for Indole 3,6 Dicarboxaldehyde

Direct Formylation Approaches to Indole-3,6-dicarboxaldehyde

Direct formylation methods aim to introduce aldehyde groups onto the indole (B1671886) ring in a single reaction. However, achieving a specific 3,6-disubstitution pattern directly from unsubstituted indole is challenging due to the high reactivity of the C-3 position.

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole. researchgate.net The reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). orgsyn.orgresearchgate.net

For indole, electrophilic substitution is overwhelmingly favored at the C-3 position, which is approximately 10¹³ times more reactive than a position on the benzene (B151609) ring. wikipedia.org Standard Vilsmeier-Haack conditions applied to indole result in the near-quantitative formation of Indole-3-carboxaldehyde (B46971). orgsyn.org

Achieving diformylation to produce this compound directly from indole via the Vilsmeier-Haack reaction is not a standard or reported procedure. Electrophilic substitution on the benzene ring generally occurs only after the more reactive positions (N-1, C-2, and C-3) have been substituted. wikipedia.orgbhu.ac.in While the use of excess Vilsmeier reagent and harsh reaction conditions can sometimes lead to further reactions, such as the diformylation of activated methyl groups on an indole nucleus, mdpi.comresearchgate.net selective and controlled diformylation at the C-3 and C-6 positions of an unsubstituted indole has not been established. The electron-withdrawing nature of the first formyl group at C-3 deactivates the entire ring system, making a second electrophilic substitution difficult, particularly on the benzene ring.

Table 1: Representative Conditions for Vilsmeier-Haack C-3 Monoforymlation of Indole

| Reagents | Solvent | Temperature | Product | Yield | Reference |

| POCl₃, DMF | - | 0°C to 35°C | Indole-3-carboxaldehyde | ~97% | orgsyn.org |

| POCl₃, DMF | DMF | 0°C to 90°C | 6-Methyl-1H-indole-3-carbaldehyde* | 89% | google.com |

| Note: This example uses a substituted aniline (B41778) precursor which forms the 6-methylindole (B1295342) in situ. |

Various other direct formylation techniques have been developed for indoles, but they also exhibit high selectivity for the C-3 position. These methods include:

Reimer-Tiemann Reaction : Uses chloroform (B151607) and a strong base, but typically gives low yields of the 3-formyl product along with byproducts like 3-chloroquinoline. uop.edu.pk

Duff Reaction : Employs hexamethylenetetramine (HMTA) under acidic conditions. researchgate.net

Grignard-based Methods : Involves reacting the indolyl Grignard reagent with a formylating agent.

Recent advancements have focused on catalytic approaches, such as using iron, researchgate.net copper, researchgate.net or light (photoredox catalysis), thieme-connect.com but these are designed for high C-3 selectivity and are not suitable for direct 3,6-diformylation.

Vilsmeier-Haack Formylation Strategies for Indole Diformylation

Multi-Step Synthetic Routes to this compound from Precursors

Given the limitations of direct diformylation, multi-step syntheses are the most viable pathways to obtain this compound. These routes typically involve the sequential functionalization of the indole core, starting with a precursor that already contains a substituent at the C-6 position or can be selectively functionalized there.

A plausible strategy involves two key stages:

Introduction of a formyl group or a precursor functional group at the C-6 position.

Formylation of the C-3 position.

One such pathway could start from a precursor like 6-methylindole .

Route from 6-Methylindole:

C-3 Formylation: 6-Methylindole can be subjected to a Vilsmeier-Haack reaction. The presence of the methyl group on the benzene ring does not typically interfere with the strong preference for formylation at the C-3 position. This reaction would yield 6-methyl-1H-indole-3-carbaldehyde . A patented method describes the Vilsmeier-Haack reaction of substituted anilines (like 2,5-dimethylaniline) to produce substituted indole-3-carbaldehydes (like 6-methyl-1H-indole-3-carbaldehyde) in high yield. google.com

Oxidation of the C-6 Methyl Group: The methyl group at the C-6 position of 6-methyl-1H-indole-3-carbaldehyde can then be oxidized to an aldehyde. Selective oxidizing agents such as manganese dioxide (MnO₂) are commonly used for the conversion of benzylic methyl groups to aldehydes and would be suitable for this transformation. This step would yield the target molecule, This compound . The oxidation of a methyl precursor to an aldehyde at the 6-position of an indole ring has been documented. oup.com

Another potential multi-step approach involves the synthesis of an indole-6-carboxaldehyde intermediate first, followed by C-3 formylation.

Route from Indole-6-carboxaldehyde:

Synthesis of Indole-6-carboxaldehyde: This intermediate is not commonly synthesized by direct formylation of indole. A reported method involves preparing ethyl 6-formyl-1H-indole-2-carboxylate from ethyl 6-chloromethyl-1H-indole-2-carboxylate, which is hydrolyzed to the hydroxymethyl intermediate and then oxidized to the aldehyde. researchgate.net Subsequent hydrolysis and decarboxylation of the ester at C-2 would provide the desired Indole-6-carboxaldehyde.

C-3 Formylation: The final step would be the formylation of Indole-6-carboxaldehyde at the C-3 position. However, this step presents a significant challenge. The aldehyde group at C-6 is electron-withdrawing, which deactivates the entire indole ring system towards further electrophilic attack, making the Vilsmeier-Haack reaction at C-3 significantly more difficult.

Table 2: Plausible Multi-Step Synthesis of this compound

| Step | Starting Material | Reaction | Intermediate/Product | Reagents & Conditions (Example) | Reference (Analogous) |

| 1 | 6-Methylindole | Vilsmeier-Haack Formylation | 6-Methyl-1H-indole-3-carbaldehyde | POCl₃, DMF / 90°C | google.com |

| 2 | 6-Methyl-1H-indole-3-carbaldehyde | Oxidation | This compound | MnO₂, Dichloromethane / Reflux | oup.com |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer milder and more efficient alternatives to classical stoichiometric reactions. However, in the context of indole formylation, these methods have been primarily developed for C-3 monofunctionalization.

Transition metals like rhodium, palladium, and iron are widely used in C-H functionalization chemistry. frontiersin.org While these catalysts are effective for various transformations on the indole nucleus, their application for direct 3,6-diformylation is not established.

Iron-catalyzed formylation has been developed for the C-3 selective formylation of indoles using formaldehyde (B43269) as the carbon source.

Rhodium-catalyzed reactions are powerful for creating complex, fused indole systems through cascade annulations but are not typically employed for simple diformylation. frontiersin.org

A catalytic version of the Vilsmeier-Haack reaction has been reported, which reduces the need for stoichiometric POCl₃, but it maintains the inherent C-3 selectivity of the classical reaction. nih.gov

Organocatalysis provides a metal-free alternative for many organic transformations. Chiral phosphoric acids, for instance, have been used in the asymmetric synthesis of bisindole derivatives. For formylation, visible-light-mediated photoredox catalysis using organic dyes like Eosin Y or Rose Bengal has been shown to be effective for C-3 formylation, using sources like tetramethylethylenediamine (TMEDA) as the formyl group precursor. researchgate.netthieme-connect.com A Brønsted acid-catalyzed method has been developed for the remote C-6 functionalization of 2,3-disubstituted indoles, but this is not applicable to C-3 unsubstituted indoles or for the introduction of a formyl group. frontiersin.org

Currently, no known catalytic method, whether transition metal-based or organocatalytic, provides a direct route to this compound. The development of such a method would require overcoming the intrinsic reactivity preference of the indole C-3 position and the deactivating effect of the first introduced formyl group.

Transition Metal-Catalyzed Formylation

Regioselectivity and Chemo-selectivity in Diformylation of Indole

Achieving regioselective diformylation of a simple indole core to produce this compound is a complex task governed by the principles of electrophilic substitution on the indole ring.

Regioselectivity: The term refers to the control of which position on the indole ring reacts.

Primary Substitution: The nucleophilic character of the indole ring dictates that the initial electrophilic attack occurs preferentially at the C-3 position of the pyrrole (B145914) ring. bhu.ac.in This is because the carbocation intermediate formed by attack at C-3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in

Secondary Substitution: Once the C-3 position is occupied by an electron-withdrawing formyl group, the reactivity of the pyrrole ring is significantly diminished. A second electrophilic substitution is therefore directed towards the less deactivated benzene portion of the molecule. However, controlling the specific position of the second attack (C-4, C-5, C-6, or C-7) is challenging and often leads to a mixture of isomers with low yields. rsc.org The presence of directing groups on the benzene ring prior to any formylation is a more common strategy to control the final substitution pattern.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the context of diformylation, the primary challenge is achieving the desired disubstitution without side reactions.

Over-formylation: While difficult, under harsh conditions, over-formylation could potentially occur, though this is not typically selective.

N-formylation: In some cases, formylation can occur on the indole nitrogen, especially if the C-3 position is blocked. iucr.org However, Vilsmeier-Haack conditions generally favor C-3 substitution for NH-unsubstituted indoles. wikipedia.org

The following table summarizes key factors influencing selectivity in indole formylation.

| Factor | Influence on Selectivity | Research Findings |

| Inherent Reactivity | The C-3 position is the most electron-rich and sterically accessible site for electrophilic attack. | Vilsmeier-Haack formylation of indole occurs exclusively at C-3 at room temperature. wikipedia.org |

| First Substituent Effect | An electron-withdrawing group (like -CHO) at C-3 deactivates the ring, making further substitution difficult. | 3-Acyl or 3-formyl indoles undergo further electrophilic substitution in poor yields and with low regioselectivity. rsc.org |

| Reaction Conditions | Temperature, stoichiometry, and choice of Lewis acid can influence the outcome. | Optimization of reagent stoichiometry and temperature is crucial to minimize side reactions like polymerization. |

| Protecting Groups | Protecting the indole nitrogen can alter the reactivity and regioselectivity, though it adds complexity to the synthesis. ekb.eg | N-protection is a well-established strategy in indole chemistry to direct substitution or improve stability. ekb.eg |

Methodological Aspects of Isolation and Purification in Dicarboxaldehyde Synthesis

The isolation and purification of formylated indoles, including hypothetical syntheses of this compound, follow established laboratory procedures for polar, neutral organic compounds. The specific methods depend on the reaction conditions and the physical properties of the product.

Reaction Work-up: The initial isolation step typically involves quenching the reaction mixture to stop the reaction and separate the crude product from the reagents.

Hydrolysis: The reaction mixture, particularly from a Vilsmeier-Haack reaction, is often poured onto crushed ice or into ice-cold water. orgsyn.orgiucr.org This hydrolyzes the intermediate iminium salt to the corresponding aldehyde.

Neutralization: The acidic reaction mixture is then carefully neutralized. A solution of a base, such as sodium hydroxide (B78521) or sodium bicarbonate, is added until the pH is neutral or slightly basic. orgsyn.orgiucr.org This step is often crucial for the precipitation of the crude product.

Extraction: The aqueous mixture is typically extracted with an organic solvent like ethyl acetate (B1210297) to transfer the desired aldehyde into the organic phase. iucr.orgmdpi.com The combined organic layers are then washed with water and brine before being dried over an anhydrous salt like sodium sulfate. rsc.org

Purification Techniques: Following the initial work-up, the crude product is purified to remove unreacted starting materials, by-products, and residual reagents.

| Purification Method | Description | Common Application Details |

| Column Chromatography | This is the most common and effective method for purifying formylated indoles. The crude product is passed through a column of silica (B1680970) gel. | A gradient of solvents, often petroleum ether and ethyl acetate, is used as the eluent to separate the components based on polarity. iucr.orgthieme-connect.com The progress is monitored by Thin-Layer Chromatography (TLC). thieme-connect.com |

| Recrystallization | If the product is a solid, recrystallization can be a highly effective method for achieving high purity. The crude solid is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out. | A suitable solvent or solvent system must be chosen where the product has high solubility at high temperatures and low solubility at low temperatures. |

| Filtration | If the product precipitates from the reaction mixture upon quenching or neutralization, it can be collected by simple filtration, followed by washing with a suitable solvent (e.g., cold water or methanol) to remove soluble impurities. rsc.orgsemanticscholar.org | This is often used as a preliminary purification step before chromatography or recrystallization. |

Reactivity and Transformational Chemistry of Indole 3,6 Dicarboxaldehyde

Reactions Involving Aldehyde Functional Groups

The aldehyde groups at the C3 and C6 positions are susceptible to a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions (e.g., imine, acetal (B89532) formation)

The carbonyl carbons of the aldehyde groups in indole-3,6-dicarboxaldehyde are electrophilic and readily undergo attack by nucleophiles.

Imine Formation: The reaction of aldehydes with primary amines yields imines, also known as Schiff bases. libretexts.org This condensation reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.orgresearchgate.net The pH is a critical factor, with the optimal range generally being around 5 to ensure protonation of the hydroxyl group for elimination as water without deactivating the amine nucleophile. libretexts.org While specific studies on this compound are not prevalent, the general reactivity of aldehydes suggests it will readily form imines with various primary amines. researchgate.net

Acetal Formation: Aldehydes react with alcohols in the presence of an acid catalyst to form acetals. organicchemistrytutor.com This reaction proceeds through a hemiacetal intermediate, which is formed by the nucleophilic addition of one molecule of alcohol to the carbonyl group. masterorganicchemistry.com In the presence of excess alcohol and an acid catalyst, the hemiacetal is converted to the more stable acetal by substitution of the hydroxyl group. masterorganicchemistry.com The reaction is an equilibrium, and to favor acetal formation, water is typically removed. organicchemistrytutor.com Cyclic acetals can be formed by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol or propylene (B89431) glycol. organicchemistrytutor.comyoutube.com Given the presence of two aldehyde groups, this compound can form mono- or di-acetals depending on the reaction stoichiometry.

Table 1: Nucleophilic Addition Reactions of Aldehyde Groups

| Reaction Type | Reagents | Product Functional Group | Key Conditions |

|---|---|---|---|

| Imine Formation | Primary Amine (R-NH₂) | Imine (C=N-R) | Acid catalyst, controlled pH (~5) libretexts.org |

| Acetal Formation | Alcohol (R-OH) in excess | Acetal (C(OR)₂) | Anhydrous acid catalyst, removal of water organicchemistrytutor.commasterorganicchemistry.com |

| Cyclic Acetal Formation | Diol (e.g., ethylene glycol) | Cyclic Acetal | Anhydrous acid catalyst organicchemistrytutor.com |

Condensation Reactions with Bifunctional Nucleophiles

This compound serves as a valuable building block in condensation reactions with molecules containing two nucleophilic sites. These reactions can lead to the formation of larger, more complex heterocyclic structures. For instance, the reaction of indole-3-carboxaldehyde (B46971) with bifunctional nucleophiles like hydroxylamine, hydrazine, and their derivatives leads to oximes and hydrazones, respectively. ekb.eg A one-pot, three-component reaction involving indole-3-carboxaldehyde, o-phenylenediamine, and methyl 3-oxobutyrate has been shown to produce a 1,5-benzodiazepine derivative. ekb.eg Similarly, condensation with phenanthrene-9,10-dione in the presence of ammonium (B1175870) acetate (B1210297) yields an imidazole (B134444) derivative. ekb.eg These examples, while specific to the 3-carboxaldehyde, illustrate the potential for this compound to participate in similar multicomponent reactions to generate diverse heterocyclic systems.

Selective Oxidation and Reduction of Aldehyde Moieties

The aldehyde groups of this compound can be selectively oxidized to carboxylic acids or reduced to alcohols.

Oxidation: The oxidation of aldehydes to carboxylic acids is a common transformation. beilstein-journals.org In the context of related indole (B1671886) compounds, aldehyde oxidases have been shown to catalyze the oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). nih.gov Chemical methods for oxidizing aldehydes, such as using potassium permanganate (B83412) or chromium trioxide, are also well-established. The Baeyer–Villiger oxidation can also convert aldehydes into carboxylic acids using peracids. beilstein-journals.org Given the two aldehyde groups in this compound, selective oxidation of one group over the other would likely require specific protecting group strategies or highly selective reagents, though specific studies on this molecule are limited.

Reduction: Aldehydes can be readily reduced to primary alcohols. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent used for this purpose, often in alcoholic solvents like methanol (B129727) or ethanol. nih.govharvard.edu More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. The selective reduction of one aldehyde group in the presence of the other would present a synthetic challenge, potentially requiring chemoselective reagents or protection/deprotection sequences. For example, sodium triacetoxyborohydride (B8407120) is a highly selective agent for reductive amination but can also be used for the reduction of aldehydes. harvard.edu

Table 2: Oxidation and Reduction of Aldehyde Groups

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic Acid |

| Reduction | Sodium borohydride (NaBH₄) nih.gov, Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |

Reactions at the Indole Nucleus

The indole ring system itself is reactive, particularly towards electrophiles. The presence of two electron-withdrawing aldehyde groups significantly influences this reactivity.

Electrophilic Aromatic Substitution Patterns in Dicarboxaldehydes

The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic substitution. chim.it For an unsubstituted indole, the most reactive position is C3. wikipedia.org If the C3 position is occupied, electrophilic attack typically occurs at the C2 position, and if both C2 and C3 are blocked, substitution may occur on the benzene (B151609) ring, often at C6. bhu.ac.in

In this compound, both the C3 and C6 positions are substituted with electron-withdrawing aldehyde groups. These groups deactivate the indole nucleus towards electrophilic attack. The C3-aldehyde group strongly deactivates the pyrrole (B145914) ring, while the C6-aldehyde group deactivates the benzene ring. While specific studies on the electrophilic substitution of this compound are scarce, it is expected that substitution would be difficult and likely occur at the remaining available positions, such as C2, C4, C5, or C7, depending on the reaction conditions and the nature of the electrophile. For instance, in other 3-substituted indoles, electrophilic attack can be directed to the C2 position. chim.it In cases where the indole is sufficiently protonated under strongly acidic conditions, C5 can become the site of electrophilic attack. wikipedia.org

N-Substitution and Derivatization of the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons, but unlike most amines, indole is not basic due to the delocalization of this lone pair into the aromatic system. wikipedia.org However, the N-H group is weakly acidic and can be deprotonated by strong bases, allowing for N-substitution. chim.it The protection of the indole nitrogen through N-alkylation or N-acylation is a common strategy in indole chemistry. ekb.eg

Recent studies have demonstrated the N-alkylation and N-arylation of indole-3-carboxaldehyde using copper-catalyzed reactions with various dihalides under basic conditions. researchgate.net This approach has been used to synthesize derivatives such as 1,1'-(pyrazine-2,3-diyl)bis(indole-3-carboxaldehyde) and 1-(6-chloropyrimidin-4-yl)indole-3-carboxaldehyde. researchgate.net Such N-substitution can further modify the electronic properties and reactivity of the this compound molecule, potentially influencing the reactivity of both the aldehyde groups and the indole nucleus. For example, N-substitution can be used to direct lithiation, and subsequent electrophilic attack, to the C2 position. bhu.ac.in

Cycloaddition Reactions Involving the Pyrrole Ring System

The pyrrole moiety of the indole ring system can participate in cycloaddition reactions, although its aromatic character means it is less reactive than simple dienes. The reactivity of the indole core in such reactions is significantly influenced by the electronic nature of its substituents. In this compound, the two electron-withdrawing aldehyde groups have a profound effect. The C3-aldehyde deactivates the C2-C3 double bond (the typical dienophile component) towards electrophilic attack.

Despite this deactivation, the indole nucleus can still be induced to participate in certain cycloaddition reactions, particularly intramolecularly or with highly reactive partners. wikipedia.org

[4+2] Cycloaddition (Diels-Alder Reactions): Indoles are generally poor dienes in Diels-Alder reactions. The electron-withdrawing nature of the dicarboxaldehyde groups would further disfavor reactions where the indole acts as the diene. However, it can act as a dienophile. For instance, a [4+2] cycloaddition has been developed using 2-aminofurans as the diene and the indole C2-C3 bond as the dienophile to form advanced intermediates. wikipedia.org For this compound, this dienophilic character would be enhanced by the C3-aldehyde, though the reaction may require forcing conditions.

[2+3] Dipolar Cycloadditions: The indole C2-C3 double bond is a competent dipolarophile for reaction with 1,3-dipoles such as azomethine ylides. This type of reaction is a powerful tool for constructing complex polycyclic scaffolds. For example, the cycloaddition of azomethine ylides, generated from isatins and α-amino acids, to maleimides is a known route to spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole] triones. researchgate.net The electron-deficient nature of the C2-C3 bond in this compound would make it a more reactive dipolarophile for such transformations.

The table below outlines potential cycloaddition reactions.

| Reaction Type | Reactant Partner | Potential Product with this compound | Notes |

| [4+3] Cycloaddition | Oxyallyl Cation | Cyclohepta[b]indole scaffold | These reactions can lead to the formation of seven-membered rings fused to the indole core. rsc.org |

| [2+3] Cycloaddition | Azomethine Ylide | Spiro-pyrrolidinyl-oxindole | The aldehyde groups would likely remain intact, offering handles for further functionalization. |

| [8π+2π] Cycloaddition | Heptafulvene | Fused polycyclic system | Higher-order cycloadditions are less common but can be promoted by specific catalyst systems. |

Cascade and Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural features from all starting materials, are highly efficient for generating molecular complexity. arkat-usa.org Indole aldehydes are valuable substrates in MCRs, often initiating a cascade of reactions. researchgate.netnih.gov

This compound is a particularly intriguing substrate for such reactions due to its two aldehyde functionalities. This bifunctionality opens pathways to more complex and novel heterocyclic scaffolds that are inaccessible from mono-aldehydes. The two aldehyde groups could react sequentially or simultaneously, depending on the reaction conditions and the other components.

A prime example is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between an aldehyde, an isocyanide, and an aminoazine. When indole aldehydes are used, the initial GBB adduct can undergo a spontaneous secondary reaction, such as an intramolecular Pictet-Spengler-type cyclization, leading to fused polyheterocyclic systems. nih.gov

With this compound, several scenarios are possible:

Selective Reaction at C3-CHO: The C3-aldehyde is generally more reactive in electrophilic and nucleophilic additions due to its position on the electron-rich pyrrole ring. A GBB reaction could proceed selectively at this position.

Sequential Reactions: A GBB reaction at the C3-aldehyde could be followed by a subsequent, different reaction (e.g., a Wittig reaction or reductive amination) at the C6-aldehyde, allowing for the controlled assembly of highly functionalized molecules.

Double MCR: Under specific conditions with appropriate stoichiometry, it might be possible to engage both aldehyde groups in a multicomponent process, leading to macrocyclic or complex bridged structures. For instance, reacting one mole of this compound with two moles of an aminoazine and two moles of an isocyanide could potentially lead to symmetrical, dimeric structures.

The table below details a hypothetical cascade reaction based on established MCRs.

| MCR Type | Reactants | Intermediate Step | Final Product Scaffold |

| Groebke-Blackburn-Bienaymé / Pictet-Spengler Cascade | This compound, 2-Aminopyridine, tert-Butyl isocyanide | Formation of an aminoalkyl-imidazopyridine intermediate via GBB reaction at the C3-aldehyde. | Intramolecular electrophilic substitution (Pictet-Spengler type) onto the indole C4 position to form a fused, polycyclic system, leaving the C6-aldehyde available for further chemistry. nih.gov |

| Ugi Reaction | This compound, Aniline (B41778), Acetic Acid, Isocyanide | Formation of an α-acylamino carboxamide at one of the aldehyde sites. | A bifunctional indole derivative that could be used to create polymers or complex ligands. arkat-usa.org |

Supramolecular Chemistry and Self Assembly Architectures of Indole 3,6 Dicarboxaldehyde

Design Principles for Self-Assembled Systems

The spontaneous organization of molecules into ordered, higher-level structures is governed by fundamental design principles rooted in molecular recognition and non-covalent interactions. aip.org For a bifunctional molecule like Indole-3,6-dicarboxaldehyde, these principles dictate how it can be used as a building block for complex architectures. The key interactions at play include hydrogen bonding, π-π stacking, and van der Waals forces. aip.org

The structure of this compound features several key sites for interaction:

Hydrogen Bond Donor: The indole (B1671886) N-H group.

Hydrogen Bond Acceptors: The oxygen atoms of the two aldehyde groups.

Aromatic System: The flat, electron-rich indole core, which can participate in π-π stacking interactions.

Role of Hydrogen Bonding in Directing Self-Assembly

Hydrogen bonds are paramount in directing molecular self-assembly due to their strength and high directionality. acs.org In indole derivatives, the N-H group is a reliable hydrogen bond donor, while carbonyl groups act as acceptors. This leads to the formation of N-H···O hydrogen bonds, a common motif in the crystal packing of related structures. eurjchem.com The crystal structure of indole-based benzamide (B126) derivatives, for example, is stabilized by a network of N-H···O, C-H···π, and π···π interactions, which collectively guide the molecular self-assembly. eurjchem.com

For this compound, the primary hydrogen bonding interactions anticipated are:

N-H···O=C: Between the indole nitrogen of one molecule and an aldehyde oxygen of another.

C-H···O=C: Weaker hydrogen bonds involving aromatic C-H or aldehyde C-H donors.

π-π Stacking: Between the indole rings of adjacent molecules.

While aldehydes are generally weaker hydrogen bond acceptors than carboxylic acids, the combination of these interactions can lead to stable, ordered assemblies. aip.org The study of indole-2-carboxylic acid on surfaces has shown the importance of O–H⋯O, N–H⋯O, and C–H⋯O bonding in forming organized molecular layers. aip.org The interplay between hydrogen bonding and other non-covalent forces ultimately determines the final supramolecular architecture. eurjchem.com

| Potential H-Bond Type | Donor | Acceptor | Significance in Self-Assembly |

| Strong | Indole N-H | Aldehyde C=O | Primary directional interaction, likely forming chains or tapes. |

| Weak | Aromatic C-H | Aldehyde C=O | Contributes to the stability and packing efficiency of the assembly. |

| Weak | Aldehyde C-H | Aldehyde C=O | Further stabilization of the supramolecular structure. |

Coordination Chemistry and Metal-Organic Framework (MOF) Formation

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. arxiv.org The vast tunability of MOFs stems from the wide choice of both metal nodes and organic linkers. arxiv.orgnih.gov Carboxylates are the most common functional groups used for linkers, but other groups, including heterocycles, can also be employed. nih.gov

The aldehyde groups of this compound are not conventional strong-binding sites for MOF synthesis. However, the oxygen atoms can coordinate with metal ions, and Schiff base condensation of the aldehydes with amine-functionalized linkers is a viable strategy to incorporate the indole unit into a framework. More directly, this compound could serve as a precursor to Indole-3,6-dicarboxylic acid , which would be a highly effective linker for MOF construction.

An analogous linker, 9H-carbazole-3,6-dicarboxylic acid , has been used to synthesize coordination polymers and MOFs. rsc.orgsmolecule.comresearchgate.netresearchgate.net For instance, it reacts with Cd(II) and Zn(II) salts under solvothermal conditions to create coordination polymers with interesting luminescent properties. rsc.org Another study reports its use in forming a 2D layered MOF with Cd(II). researchgate.net The successful use of this carbazole-based linker suggests that the corresponding indole-3,6-dicarboxylic acid would be a promising candidate for creating novel MOFs with potentially useful properties in gas storage or sensing. The design of such frameworks can be precisely controlled through symmetry-guided approaches to place different linkers in specific locations within the crystal structure. rsc.org

| Linker | Functional Groups | Suitability for MOF Synthesis | Analogous System Examples |

| This compound | 2x Aldehyde (-CHO) | Moderate. Can coordinate directly or be used to form imine-based linkers. Often a precursor. | Schiff bases from indole-3-carboxaldehyde (B46971) form stable metal complexes. ijpbs.comresearchgate.net |

| Indole-3,6-dicarboxylic acid | 2x Carboxylic Acid (-COOH) | High. Carboxylates are excellent for forming robust and porous MOFs. | 9H-carbazole-3,6-dicarboxylic acid forms coordination polymers and MOFs with Cd(II) and Zn(II). rsc.orgresearchgate.net |

| 9H-Carbazole-3,6-dicarboxylic acid | 2x Carboxylic Acid (-COOH) | High. A well-established linker for coordination polymers and cages. rsc.orgosti.gov | Forms stable coordination polymers with luminescent and afterglow properties. rsc.org |

Construction of Macrocyclic and Cage Structures

Macrocycles and molecular cages are discrete, cavity-containing molecules with significant applications in host-guest chemistry, catalysis, and materials science. mdpi.comrsc.org The synthesis of these structures often relies on dynamic covalent chemistry, where reversible reactions allow for "error-correction" and thermodynamic control over the formation of the desired product.

This compound is an ideal building block for this purpose. Its two aldehyde groups can readily react with di- or tri-amines via Schiff base condensation to form macrocyclic imines or three-dimensional cages. For example:

Macrocycle Synthesis: A [2+2] condensation between two molecules of this compound and two molecules of a linear diamine (e.g., ethylenediamine) would yield a rectangular-shaped macrocycle. This strategy has been used with other di-indolyl dicarbaldehydes to create imine macrocycles. researchgate.net

Cage Synthesis: A [3+2] condensation between three molecules of the dicarbaldehyde and two molecules of a trigonal tripodal amine (e.g., tris(2-aminoethyl)amine, TREN) would form a trigonal prismatic cage. Such imine cages have been synthesized from various aromatic dialdehydes, and their formation can be influenced by subtle electronic effects within the aldehyde component. rsc.orgrsc.org

The indole moiety itself is a privileged scaffold in macrocycle synthesis, with many indole-containing macrocycles showing important biological activity or use in supramolecular chemistry. mdpi.combeilstein-journals.orgchinesechemsoc.org For instance, multicomponent reactions like the Ugi reaction have been employed to rapidly generate libraries of indole-based macrocycles. beilstein-journals.org

Surface-Based Supramolecular Assembly and Nanostructure Formation

The self-assembly of molecules on solid surfaces provides a bottom-up approach to fabricating functional nanostructures. aip.org When deposited on a surface like gold (Au(111)) or highly oriented pyrolytic graphite (B72142) (HOPG), organic molecules arrange into ordered two-dimensional networks, driven by a balance of molecule-substrate and intermolecular interactions. aip.orgresearchgate.net

For a bifunctional aromatic molecule like this compound, adsorption would likely involve the molecule lying flat on the surface to maximize stabilizing van der Waals forces. acs.org The subsequent 2D organization would be directed by intermolecular hydrogen bonds (N-H···O) and π-π stacking. acs.org Studies on related systems provide insight into the likely behavior. For instance, benzodi-7-azaindole, which also contains hydrogen bond donor (N-H) and acceptor sites, forms highly organized linear structures on Au(111). acs.orgcsic.es The formation of these structures is explicitly driven by intermolecular hydrogen bonding, which has been shown to be stable upon thermal desorption. acs.orgcsic.es Similarly, indole-2-carboxylic acid forms different ordered lamellar structures depending on the substrate and solvent, demonstrating the tunability of surface assemblies. aip.org

| Analogous System | Substrate | Observed 2D Structure | Key Driving Interactions | Reference |

| Benzodi-7-azaindole | Au(111) | Highly organized linear chains | Intermolecular N-H···N hydrogen bonding | acs.org, csic.es |

| Indole-2-carboxylic acid | Au(111) | Double-lamellar structure | O-H···O cyclic dimers, N-H···O bonds | aip.org |

| Indole-2-carboxylic acid | HOPG (Trichlorobenzene) | Double-lamellar structure | O-H···O cyclic dimers, epitaxy | aip.org |

| 4-carboxythiophenol | Au | SAM with surface carboxyl groups | Thiol-gold binding, intermolecular H-bonds | acs.org |

Host-Guest Recognition with this compound Derivatives

The macrocycles and cages constructed from this compound (as described in section 4.4) are expected to be effective hosts for smaller guest molecules. The internal cavity of these structures provides a defined microenvironment, capable of binding guests through non-covalent interactions. researchgate.net This area of chemistry is crucial for applications ranging from sensing and separation to drug delivery. researchgate.net

The host-guest properties of such systems would be influenced by several features:

Cavity Size and Shape: Determined by the geometry of the this compound precursor and the corresponding amine used in the synthesis.

Hydrophobicity: The aromatic indole rings would create a hydrophobic interior, favorable for binding nonpolar organic guests.

Specific Interactions: The indole N-H groups pointing into the cavity could act as hydrogen bond donors to bind suitable guest molecules. The electron-rich nature of the indole rings could also lead to π-π or cation-π interactions with complementary guests.

The binding of guests can be studied using techniques like NMR spectroscopy, where changes in the chemical shifts of host and guest protons upon complexation provide evidence of encapsulation and can be used to determine binding strength. nih.gov Large coordination cages have demonstrated the ability to encapsulate medium-sized guest molecules, including pharmaceuticals, highlighting the potential for advanced applications. researchgate.netnih.gov

Applications in Advanced Materials Science

Organic Electronic and Optoelectronic Materials

The indole (B1671886) ring is a well-established component in organic electronic materials due to its electron-rich nature, which facilitates charge transport. rsc.orgdergipark.org.tr The incorporation of Indole-3,6-dicarboxaldehyde into polymeric or oligomeric structures is a promising strategy for developing new semiconductors, light-emitting materials, and nonlinear optical devices.

Conjugated polymers are the cornerstone of organic electronics, finding use in devices like organic thin-film transistors (OTFTs) and organic solar cells (OSCs). nih.govmdpi.com These materials derive their semiconductor properties from delocalized π-electrons along the polymer backbone. The synthesis of conjugated polymers often involves the polymerization of monomers that contain alternating electron-donor (D) and electron-acceptor (A) units to tune the material's band gap and energy levels. mdpi.com

This compound is a prime candidate for creating such polymers. The two aldehyde groups enable its use in polycondensation reactions. For instance, reaction with diamine-containing compounds can yield polyazomethines (or Schiff bases), where the resulting imine (-C=N-) bond is isoelectronic with a vinylene (-C=C-) bond, thus extending π-conjugation along the polymer chain. researchgate.net This approach has been successfully used with analogous monomers like 9-(2-ethylhexyl)carbazole-3,6-dicarboxaldehyde (B62868) to produce thermally stable conjugated polymers. researchgate.net The indole unit would serve as the electron-donating component, and its electronic properties could be finely tuned by the choice of the comonomer.

| Polymer Type | Potential Monomers for Reaction with this compound | Expected Properties | Reference |

| Polyazomethine | Aromatic diamines (e.g., p-phenylenediamine) | Extended conjugation, thermal stability, semiconductivity | researchgate.net |

| Donor-Acceptor Polymer | Thiophene- or Benzothiadiazole-based diamines | Tunable optical and electronic properties, low band gap | mdpi.comnih.gov |

Indole and its derivatives are renowned for their intrinsic photoluminescent properties, making them valuable in the design of fluorescent probes and organic light-emitting diodes (OLEDs). bohrium.com Many indole-containing compounds exhibit strong emission in the blue region of the spectrum. researchgate.net The polymerization of this compound could lead to materials where the indole fluorescence is preserved or modified by the extended conjugation of the polymer backbone.

Furthermore, the aggregation-induced emission (AIE) phenomenon, where non-luminescent molecules become highly emissive upon aggregation in the solid state or in poor solvents, has been observed in various indole derivatives. bohrium.com This effect is attributed to the restriction of intramolecular motions in the aggregated state. Polymers synthesized from this compound could be designed to exhibit AIE, a highly desirable property for solid-state lighting and sensing applications. The specific emission color—ranging from blue to green—could be influenced by the polymer structure and intermolecular interactions. bohrium.com

Nonlinear optical (NLO) materials are critical for modern technologies like telecommunications, optical computing, and data storage. researchgate.net Organic NLO materials often feature a molecular design that promotes a strong change in dipole moment upon excitation, typically achieved with donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) structures. nih.govmdpi.com

This compound provides a versatile platform for creating third-order NLO materials. The indole core can act as the electron donor (D), while the aldehyde groups can be chemically transformed into strong electron-accepting groups (A) through reactions like Knoevenagel condensation. This would create molecules with a D-A-D framework, where the intramolecular charge transfer (ICT) necessary for a high NLO response is facilitated. mdpi.com Theoretical and experimental studies on other indole derivatives have confirmed their potential for NLO applications, suggesting that materials derived from this compound could exhibit significant third-order NLO susceptibility. niscpr.res.innih.gov

| NLO Design Strategy | Description | Key Feature | References |

| D-A-D Chromophores | The indole core acts as the central donor (D), and the two aldehyde groups are reacted with acceptor moieties (e.g., dicyanovinyl groups). | Symmetrical structure, potential for large third-order NLO response. | mdpi.comniscpr.res.in |

| Polymeric Systems | Incorporation into a polymer chain with alternating donor and acceptor units. | Enhanced processability and formation of stable thin films for device integration. | nih.gov |

Luminescent and Fluorescent Materials

Functional Polymeric Materials through Polymerization of Dicarboxaldehydes

The presence of two aldehyde groups makes this compound a valuable monomer for step-growth polymerization, enabling the synthesis of a wide range of functional polymers beyond conjugated systems. Multi-component reactions, in particular, offer a powerful route to creating complex polymer structures in a single step under mild conditions.

The Passerini three-component polymerization (Passerini-3CP) is one such method that utilizes a dicarboxylic acid, a dialdehyde, and an isocyanide to produce functional polyesters. researchgate.net By employing this compound in this reaction, the indole functionality can be incorporated into the side chain of a polyester. This method allows for immense structural diversity, as the properties of the final polymer can be tuned by changing any of the three starting components. For example, using dicarboxylic acids containing polyethylene (B3416737) glycol (PEG) chains could yield amphiphilic and thermosensitive polymers with potential applications in drug delivery and smart materials. researchgate.net

Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic molecules and inorganic frameworks, leading to materials with synergistic functionalities. Metal-Organic Frameworks (MOFs) are a prominent class of these materials, consisting of metal ions or clusters linked together by organic ligands to form porous, crystalline structures. mdpi.comacs.org

This compound can serve as a precursor for organic linkers used in MOF synthesis. The aldehyde groups can be oxidized to form Indole-3,6-dicarboxylic acid. This dicarboxylate ligand could then be reacted with various metal ions (e.g., Zinc, Zirconium) to assemble novel MOFs. researchgate.netnih.gov The resulting frameworks would benefit from the high surface area and tunable porosity characteristic of MOFs, while the indole units lining the pores could introduce specific functionalities, such as selective binding sites for guest molecules or catalytic activity. researchgate.netrsc.org For instance, MOFs constructed from a carbazole-based dicarboxylic acid ligand have demonstrated excellent capacity for drug loading. nih.gov Additionally, the nitrogen atom of the indole ring and the carbonyl oxygens of the aldehyde groups themselves could potentially coordinate directly with metal centers, offering alternative pathways to new coordination polymers. tandfonline.comjlu.edu.cn

Computational Chemistry and Theoretical Investigations of Indole 3,6 Dicarboxaldehyde

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.net Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost in studying indole (B1671886) derivatives. doaj.org Molecular Orbital (MO) theory provides a framework for describing how atomic orbitals combine to form molecular orbitals, which govern the molecule's chemical reactivity and electronic properties. csus.edusolubilityofthings.comnumberanalytics.com

The key orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and electronic excitation properties. researchgate.net

For the parent indole molecule, the π-system of the fused rings results in delocalized electrons. wikipedia.orgcreative-proteomics.com The introduction of two electron-withdrawing aldehyde groups at the C3 and C6 positions is expected to significantly alter the electronic landscape. These groups pull electron density from the indole ring system, leading to a stabilization (lowering of energy) of both the HOMO and LUMO. This effect is generally more pronounced on the LUMO, which typically leads to a reduction in the HOMO-LUMO energy gap compared to the unsubstituted indole. A smaller energy gap suggests higher reactivity and a shift in spectroscopic absorption to longer wavelengths. nih.gov Quantum chemical calculations can precisely quantify these values. csic.es

Table 1: Theoretical Frontier Orbital Energies (Illustrative) This table presents illustrative values based on theoretical principles for comparison. Actual values require specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level).

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Expected Reactivity |

| Indole (Reference) | ~ -5.2 | ~ -0.1 | ~ 5.1 | Moderate |

| Indole-3-carboxaldehyde (B46971) | ~ -5.8 | ~ -1.5 | ~ 4.3 | Increased |

| Indole-3,6-dicarboxaldehyde | ~ -6.2 | ~ -2.5 | ~ 3.7 | High |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them. ic.ac.uk For indole derivatives, reactions like electrophilic substitution, condensation, and oxidation are common. rsc.orgekb.egresearchgate.net The two aldehyde groups in this compound offer reactive sites for nucleophilic addition.

A theoretical study of a reaction mechanism, such as the reduction of one aldehyde group, would involve the following steps:

Geometry Optimization: The structures of the reactant (this compound), the reagent (e.g., NaBH₄), any intermediates, and the final product are optimized to find their lowest energy conformations.

Transition State (TS) Search: A search algorithm is used to locate the transition state structure on the potential energy surface. The TS is a first-order saddle point, representing the maximum energy barrier along the reaction coordinate. chemistrysteps.com

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all positive (real) frequencies, while a true transition state has exactly one negative (imaginary) frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the transition state down to the reactant and product, confirming that the located TS correctly connects the intended species. ic.ac.uk

Table 2: Hypothetical Workflow for a Reaction Mechanism Study

| Step | Computational Method | Objective | Expected Outcome |

| 1. Optimization | DFT (e.g., B3LYP/6-31G*) | Find stable geometries of reactants/products. | Optimized 3D coordinates and electronic energies. |

| 2. TS Search | QST2/QST3 or Berny Optimization | Locate the highest energy point on the reaction path. | Structure of the transition state. |

| 3. Verification | Frequency Analysis | Confirm the identity of stationary points. | One imaginary frequency for the TS. |

| 4. Pathway Mapping | Intrinsic Reaction Coordinate (IRC) | Connect the TS to reactants and products. | A complete reaction energy profile. |

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. For this compound, key predicted peaks would include the N-H stretching vibration (around 3300-3500 cm⁻¹) and two distinct C=O stretching vibrations for the aldehyde groups (typically 1680-1720 cm⁻¹). The exact positions would be influenced by their electronic environment and potential intramolecular hydrogen bonding. csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). The predictions would show distinct signals for the two aldehyde protons and carbons, as well as for the aromatic protons, whose chemical shifts would be influenced by the strong electron-withdrawing effects of the adjacent formyl groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.netacs.org Compared to indole, the extended conjugation and presence of two auxochromes in this compound are expected to cause a significant bathochromic (red) shift, moving absorption to longer wavelengths. creative-proteomics.comnih.gov

Reactivity profiles are often visualized using the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the aldehydes, indicating sites for electrophilic attack, and positive potential around the aldehyde carbons and the indole N-H proton, indicating sites for nucleophilic attack. researchgate.netresearchgate.net

Table 3: Predicted Spectroscopic and Reactivity Characteristics

| Property | Computational Method | Predicted Feature for this compound |

| IR Spectrum | DFT | Strong C=O stretches (~1690-1710 cm⁻¹), N-H stretch (~3400 cm⁻¹). |

| ¹H NMR Spectrum | DFT (GIAO) | Two distinct aldehyde proton signals (>10 ppm), downfield shifts for aromatic protons H4, H5, and H7. |

| UV-Vis Spectrum | TD-DFT | Major π→π* transitions predicted at longer wavelengths (red-shifted) compared to indole. |

| Reactivity | MEP Analysis | Electrophilic sites on aldehyde carbons; nucleophilic sites on aldehyde oxygens. |

Molecular Dynamics Simulations of Supramolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. nih.govmdpi.com This is particularly useful for understanding how this compound might interact with other molecules, such as a protein target or itself, to form larger supramolecular assemblies.

The presence of both a hydrogen bond donor (the indole N-H) and two hydrogen bond acceptor groups (the aldehyde C=O) makes this compound a candidate for forming specific, non-covalent interactions. An MD simulation could be set up to explore its behavior in different environments:

System Setup: The molecule is placed in a simulation box, typically filled with water molecules to mimic physiological conditions. If studying protein binding, the molecule would be placed near the active site of a receptor. mdpi.commdpi.com

Simulation: The forces on each atom are calculated using a force field, and Newton's equations of motion are solved iteratively to simulate the system's evolution over a period of nanoseconds to microseconds.

Analysis: The resulting trajectory is analyzed to understand dynamic behavior. Key metrics include Root Mean Square Deviation (RMSD) to assess the stability of a protein-ligand complex, and the analysis of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions over time. mdpi.comresearchgate.net

Such simulations could reveal if this compound can stably bind to a specific biological target and identify the key amino acid residues involved in the interaction.

Table 4: Typical Workflow for a Molecular Dynamics Simulation Study

| Phase | Description | Key Parameters / Analysis |

| Preparation | The starting structure (e.g., docked ligand-protein complex) is prepared. A force field is assigned, and the system is solvated in a simulation box. | Force Field (e.g., AMBER, CHARMM), Water Model (e.g., TIP3P). |

| Minimization | The system's energy is minimized to remove steric clashes. | Steepest Descent, Conjugate Gradient algorithms. |

| Equilibration | The system is gradually heated and pressurized to the desired temperature and pressure (e.g., 300 K, 1 atm) to achieve a stable state. | NVT (constant volume) and NPT (constant pressure) ensembles. |

| Production Run | The main simulation is run for a set duration (e.g., 100 ns) to collect data on the system's dynamics. | Time step (e.g., 2 fs), trajectory saving frequency. |

| Analysis | The trajectory is analyzed to extract meaningful information. | RMSD, RMSF, hydrogen bond analysis, interaction energy calculations. |

Design and Virtual Screening of Novel Derivatives

This compound can serve as a versatile scaffold for the design of new molecules with tailored properties. Computational techniques like virtual screening are essential for rapidly evaluating large libraries of potential derivatives, saving significant time and resources compared to experimental synthesis and testing. nih.govjetir.orgresearchgate.net

The process typically follows a structure-based drug design approach:

Library Generation: A virtual library of derivatives is created by computationally modifying the this compound core. For example, the aldehyde groups could be converted to alcohols, carboxylic acids, imines, or used in condensation reactions to attach larger chemical moieties.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of each derivative within the active site of a target protein. jetir.org Each compound is scored based on how well it fits and interacts with the protein.

Filtering and Selection: The library is filtered based on docking scores and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify candidates with both high predicted affinity and good drug-like characteristics. mdpi.com

Prioritization: The top-scoring compounds are visually inspected for their interaction patterns (e.g., hydrogen bonds, hydrophobic contacts) and prioritized for chemical synthesis and subsequent in vitro or in vivo validation. nih.gov

This in silico approach allows for the rational design of potent and specific inhibitors or functional molecules based on the this compound framework. nih.gov

Table 5: General Workflow for Virtual Screening

| Step | Method | Purpose | Output |

| 1. Target Preparation | Protein structure refinement | Prepare the receptor for docking (add hydrogens, assign charges). | A "grid" file defining the binding site. |

| 2. Library Preparation | Compound enumeration & optimization | Generate 3D structures for a library of derivatives. | A database of low-energy conformers. |

| 3. Molecular Docking | High-Throughput Virtual Screening (HTVS) | Rapidly dock and score thousands of compounds. | A ranked list of compounds by binding score. |

| 4. Post-Screening Analysis | ADME/Tox Prediction, Visual Inspection | Filter hits for drug-likeness and plausible binding modes. | A smaller, refined list of high-potential "hits". |

| 5. Hit Validation | MD Simulations / Experimental Assay | Validate the stability and activity of the top candidates. | Confirmed lead compounds. |

Advanced Derivatives and Analogues of Indole 3,6 Dicarboxaldehyde

Synthesis and Characterization of Substituted Indole-3,6-dicarboxaldehydes

The synthesis of indole-3,6-dicarboxaldehyde and its substituted variants typically involves formylation reactions on an appropriately substituted indole (B1671886) core. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl (-CHO) group onto electron-rich heterocyclic rings like indole. nih.govsid.irekb.eg This reaction utilizes a Vilsmeier reagent, commonly formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). nih.govekb.egthieme-connect.com To produce the dicarboxaldehyde, the reaction conditions would need to be controlled to achieve formylation at both the C3 and C6 positions. The electron-rich nature of the indole ring facilitates electrophilic substitution, with the C3 position being the most reactive site. bhu.ac.in Subsequent formylation at the C6 position on the benzene (B151609) portion of the indole ring would yield the target dicarboxaldehyde. Recent advancements have explored catalytic versions of the Vilsmeier-Haack reaction to avoid the use of stoichiometric and corrosive POCl3, offering milder conditions for formylation. acs.org

The characterization of these compounds relies on a combination of spectroscopic techniques to confirm their molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to identify the protons in the molecule. The aldehyde protons would appear as characteristic singlets in the downfield region (typically δ 9-10 ppm). The protons on the indole ring would show specific coupling patterns and chemical shifts depending on the substitution. ¹³C NMR would show distinct signals for the carbonyl carbons of the aldehyde groups.

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying the functional groups. The presence of the aldehyde groups would be confirmed by a strong C=O stretching vibration band around 1680-1700 cm⁻¹. ijpbs.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, confirming its elemental composition.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Characteristic Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehyde Protons (2H) | δ 9.0 - 10.5 ppm (singlets) |

| ¹³C NMR | Carbonyl Carbons (2C) | δ 180 - 195 ppm |

| IR Spectroscopy | C=O Stretch | ν 1680 - 1700 cm⁻¹ |

Indole Dicarboxaldehyde Thiosemicarbazone Derivatives

The aldehyde groups of this compound are prime sites for derivatization. One common and significant transformation is the reaction with thiosemicarbazide (B42300) to form indole dicarboxaldehyde thiosemicarbazone derivatives. This reaction is a Schiff base condensation, where the primary amine of the thiosemicarbazide attacks the carbonyl carbons of the dicarboxaldehyde, resulting in the formation of a bis(thiosemicarbazone) where each aldehyde group is converted to a C=N-NH-C(=S)NH₂ moiety. researchgate.net The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid. ekb.eg

These derivatives are of significant interest due to the diverse biological activities associated with the thiosemicarbazone pharmacophore. The synthesis of various indole-based thiosemicarbazones has been widely reported, highlighting their potential as therapeutic agents. researchgate.netresearchgate.net

The characterization of these derivatives involves monitoring the changes in spectroscopic data following the condensation reaction.

¹H NMR : The disappearance of the aldehyde proton signals (δ 9-10 ppm) and the appearance of new signals for the imine (CH=N) proton and the thioamide (NH) and amine (NH₂) protons are key indicators of successful reaction.

¹³C NMR : The signal for the aldehyde carbonyl carbon is replaced by a new signal for the imine carbon (C=N) and the thiocarbonyl carbon (C=S). researchgate.netcsic.es

IR Spectroscopy : The C=O stretching band from the aldehyde disappears, and new bands appear corresponding to the C=N (azomethine) and C=S (thioketone) stretching vibrations. ijpbs.com

Bis-Indole and Oligo-Indole Systems Derived from Dicarboxaldehydes

This compound can serve as a crucial linker to construct larger, more complex systems containing multiple indole units. The aldehyde groups can undergo electrophilic substitution reactions with other electron-rich indole molecules. In a typical acid-catalyzed reaction, one aldehyde group reacts with two equivalents of indole to form a bis(indolyl)methane moiety. rsc.org

Given that this compound possesses two such aldehyde groups, it can react with four equivalents of an indole to produce a tetra-indolyl system. In this structure, the central this compound unit acts as a scaffold, linking two separate bis(indolyl)methane units. This reaction has been demonstrated with other aromatic dialdehydes, such as terephthalaldehyde, which reacts with four equivalents of indole to yield the corresponding tetra-indolyl product. rsc.orgthieme-connect.deresearchgate.net A variety of catalysts, including both Brønsted and Lewis acids like FeCl₃, InCl₃, and H₂SO₄-SiO₂, can be employed to facilitate this transformation. rsc.orgresearchgate.netbuu.ac.th

Table 2: Catalysts for Bis-indolylation Reactions

| Catalyst Type | Examples |

| Lewis Acids | FeCl₂, FeCl₃, InCl₃, Bi(OTf)₃, KHSO₄ |

| Solid-Supported Acids | H₂SO₄-SiO₂, Polymer supported dichlorophosphate |

| Brønsted Acids | p-Toluenesulfonic acid (TsOH) |

Macrocyclic Indole Architectures (e.g., Calixindoles)

The bifunctional nature of this compound makes it an attractive building block for the synthesis of macrocyclic architectures. These large ring structures can be formed through several strategies.

One direct approach is the [n+n] condensation reaction between the dicarboxaldehyde and a suitable diamine. For example, the reaction of aromatic dialdehydes with diamines is a well-established method for creating macrocyclic Schiff bases (imines). mdpi.comresearchgate.net Under controlled conditions, this compound could react with a diamine like 1,2-diaminoethane in a [2+2] condensation to form a large macrocycle containing two indole units and two di-imine fragments. scirp.org

Another important class of indole-based macrocycles is the calixindoles. While their synthesis often involves the acid-catalyzed cyclo-oligomerization of indolyl methanols, these precursors can be readily prepared by the reduction of indole aldehydes. thieme-connect.comlookchem.com Therefore, this compound could be reduced (e.g., with sodium borohydride) to the corresponding diol, indole-3,6-dimethanol. This diol could then be used in acid-catalyzed cyclization reactions, potentially with other indole monomers or dimers, to construct calix[n]indole frameworks. thieme-connect.comthieme-connect.com However, these cyclizations can be complex, sometimes leading to polymeric materials or mixtures of isomers. lookchem.com The synthesis of calix thieme-connect.comindoles and calix thieme-connect.comindoles has been achieved using related activated indole aldehydes and methanols. thieme-connect.comresearchgate.net

Heterocyclic Ring Annulation onto the Indole Dicarboxaldehyde Scaffold

The reactive aldehyde groups of this compound can participate in reactions that build new heterocyclic rings directly onto the indole framework, a process known as annulation. This strategy allows for the creation of complex, fused polycyclic systems.

A notable example that serves as a model is the iron-catalyzed cycloaddition of indoles with o-phthalaldehyde (B127526) (a benzene-1,2-dicarboxaldehyde). rsc.orgresearchgate.netrsc.org This one-pot reaction proceeds through a sequence of C-C bond formation, intramolecular cyclization, and aromatization to yield benzo[b]carbazole structures. rsc.orgresearchgate.net By analogy, the two aldehyde groups of this compound could undergo similar intramolecular or intermolecular cyclization reactions. For instance, reaction with appropriate reagents could lead to the formation of new pyridine, pyran, or other heterocyclic rings fused to the benzene portion of the indole nucleus.

Furthermore, multicomponent reactions offer another pathway for annulation. For example, a one-pot, three-component reaction between an indole aldehyde, o-phenylenediamine, and a β-ketoester can lead to the formation of a 1,5-benzodiazepine ring fused to the indole system. ekb.eg Applying such strategies to this compound could potentially lead to the formation of novel bis-annulated heterocyclic structures. These annulation reactions significantly expand the structural diversity of derivatives obtainable from this versatile dicarboxaldehyde scaffold. nih.govopenmedicinalchemistryjournal.com

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of Indole-3,6-dicarboxaldehyde presents a significant challenge in regioselectivity. While methods for introducing a single aldehyde group at the C-3 position of indole (B1671886), such as the Vilsmeier-Haack reaction, are well-established, the selective introduction of a second aldehyde at the C-6 position is not trivial. mdpi.comnih.gov Future research must focus on developing robust and high-yielding synthetic pathways.

Key research avenues include:

Stepwise Functionalization: A primary direction involves the development of protocols for the selective C-6 formylation of a pre-existing Indole-3-carboxaldehyde (B46971) scaffold. This requires overcoming the inherent reactivity of the indole nucleus and the directing effects of the existing aldehyde group.

Orthogonal Protecting Group Strategies: Research into novel protecting groups for one of the aldehyde functionalities could enable sequential and controlled reactions, allowing for the synthesis of unsymmetrical derivatives.

Catalytic C-H Functionalization: Direct C-H activation and formylation at the C-6 position using transition-metal catalysis represents a highly atom-economical and desirable approach.

Sustainable and Green Synthesis: Exploring eco-friendly synthetic methods is crucial. nih.gov This includes electro-organic synthesis, which can minimize waste and reduce energy consumption, and biocatalytic routes, such as using engineered enzymes like decarboxylases for regioselective synthesis. researchgate.netresearchgate.net

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

| Sequential Formylation | Introduction of aldehyde groups in a stepwise manner, starting with C-3 formylation (e.g., Vilsmeier-Haack) followed by C-6 formylation. | Controlled synthesis, allows for isolation of mono-aldehyde intermediate. | Regioselectivity of the second formylation, potential for side reactions. |

| One-Pot Diformylation | Development of a single reaction that introduces both aldehyde groups simultaneously with the desired regiochemistry. | Increased efficiency, reduced number of synthetic steps. | Achieving high regioselectivity for the 3,6-isomer over other isomers. |

| Enzymatic Synthesis | Utilizing engineered enzymes to perform selective carboxylation followed by reduction or direct formylation on the indole nucleus. | High selectivity, environmentally benign conditions, potential for chiral induction. | Enzyme discovery and engineering, substrate scope limitations. |

| C-H Activation | Employing transition metal catalysts (e.g., Palladium, Rhodium) to directly functionalize the C-H bonds at positions 3 and 6. | High atom economy, access to novel reactivity. | Catalyst design, controlling regioselectivity, catalyst cost and stability. |

Expanding the Scope of Supramolecular Applications

The bifunctional nature of this compound makes it an exceptional building block, or tecton, for supramolecular chemistry. mdpi.com The two aldehyde groups can participate in dynamic covalent reactions, such as Schiff base formation with amines, to generate a wide array of self-assembled structures. researchgate.net

Future opportunities in this area include:

Macrocycle Synthesis: Reacting this compound with various diamines could lead to the formation of novel indole-containing macrocycles with unique host-guest properties. mdpi.com

Molecular Cages and Containers: The use of tri- or tetra-amines as reaction partners could facilitate the self-assembly of three-dimensional molecular cages capable of encapsulating guest molecules, with potential applications in sensing or controlled release.

Supramolecular Polymers and Gels: The molecule could serve as a cross-linker to form dynamic polymer networks and hydrogels. nih.gov The indole N-H group can participate in hydrogen bonding, adding another layer of control over the self-assembly process. openmedicinalchemistryjournal.com

Rational Design of Materials with Tailored Functionalities

The unique electronic and photophysical properties of the indole nucleus make this compound an attractive monomer for the synthesis of advanced functional materials. A significant emerging opportunity lies in its use as a linker for creating Covalent Organic Frameworks (COFs). rsc.org

Key research directions are:

Porous Covalent Organic Frameworks (COFs): The condensation of this compound with planar tri-topic or tetra-topic amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) could yield highly crystalline, porous COFs. rsc.org The indole moiety incorporated into the COF backbone could impart unique properties for applications in gas storage, catalysis, and separation.

Conductive and Optoelectronic Materials: The π-conjugated system of the indole ring suggests that materials derived from this linker could possess interesting electronic properties. Research could focus on designing COFs with tailored band gaps for applications as organic semiconductors, in photodetectors, or as photocatalysts.

Luminescent Sensors: The inherent fluorescence of some indole derivatives could be harnessed to create COFs or polymers that act as chemical sensors, where the binding of an analyte within the pores modulates the material's luminescent output.

| Material Type | Key Monomers | Potential Properties | Emerging Applications |

| Covalent Organic Frameworks (COFs) | This compound + Aromatic Triamines (e.g., TAPB) | High porosity, crystallinity, thermal stability, tunable electronics. | Gas storage (CO2, H2), heterogeneous catalysis, chemical sensing. |

| Schiff Base Polymers | This compound + Aliphatic or Aromatic Diamines | Processability, film-forming capability, redox activity. | Membrane separations, conductive polymers, smart coatings. |

| Coordination Polymers | This compound + Metal Ions | Luminescence, magnetic properties, catalytic activity. | Chemical sensors, molecular magnets, single-site catalysts. sciengine.com |

Integration of Advanced Computational Techniques in Experimental Design

Given the synthetic challenges and the vast potential for creating complex structures, the integration of computational chemistry is essential for accelerating research and development. tandfonline.com

Future work should leverage:

Density Functional Theory (DFT): DFT calculations can be employed to predict the reactivity of the indole nucleus, guiding the development of selective synthetic methods. researchgate.net It can also be used to model the geometric structures, electronic properties (HOMO/LUMO levels), and absorption spectra of potential materials like COFs, allowing for in silico screening before attempting laborious synthesis. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the self-assembly processes of supramolecular structures and predict the stability and dynamics of host-guest complexes within materials derived from this compound. nih.gov

High-Throughput Virtual Screening: Computational tools can be used to screen virtual libraries of potential building blocks to be combined with this compound to identify candidates with the most promising properties for specific applications, such as gas separation or catalysis. mdpi.com

Exploration of Novel Reactivity and Unprecedented Transformations

The differential reactivity of the two aldehyde groups—one influenced by the electron-donating nitrogen atom and the other situated on the benzene (B151609) ring—opens up possibilities for novel and selective chemical transformations.

Promising areas for exploration include:

Selective Derivatization: Developing conditions that allow for the selective reaction of one aldehyde group while leaving the other intact. For instance, the C-3 aldehyde is expected to be more nucleophilic and susceptible to certain reactions, enabling stepwise functionalization to build highly complex and unsymmetrical molecules.

Multicomponent Reactions (MCRs): Using this compound as a platform in MCRs could provide rapid access to libraries of complex heterocyclic compounds with potential biological or material applications. researchgate.net

Catalyst and Ligand Development: The molecule could be transformed into novel pincer-type or bidentate ligands for transition metal catalysis. The indole backbone could play an active role in the catalytic cycle, influencing the efficiency and selectivity of the reaction.

Domino Reactions: Designing domino reaction sequences that are initiated at one of the aldehyde groups and terminate with a cyclization involving the other aldehyde or another part of the indole nucleus could lead to the efficient construction of intricate polycyclic systems.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for creating the next generation of advanced materials and complex molecular systems.

Q & A

Q. What are the standard synthetic routes for Indole-3,6-dicarboxaldehyde, and how can reaction conditions be optimized?

this compound is typically synthesized via formylation reactions at the 3- and 6-positions of the indole core. A common approach involves the Vilsmeier-Haack reaction, where indole derivatives are treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C). Reaction optimization should focus on stoichiometric ratios (e.g., POCl₃:DMF = 1:2), reaction time (12–24 hours), and purification via column chromatography using ethyl acetate/hexane gradients. Monitoring by TLC and NMR spectroscopy ensures intermediate stability and product purity . For regioselective dicarboxaldehyde formation, protecting group strategies (e.g., tert-butoxycarbonyl) may be employed to prevent over-formylation .